molecular formula C14H21BrClNO B5291111 N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride

Cat. No.: B5291111
M. Wt: 334.68 g/mol
InChI Key: RULLVIZBAOKCJW-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride is a chemical compound with a molecular formula of C13H18BrNO·HCl. This compound is known for its unique structure, which includes a brominated phenyl ring and a cyclopentanamine moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-17-14-8-7-12(15)9-11(14)10-16-13-5-3-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULLVIZBAOKCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenol derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenyl ring and the cyclopentanamine moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine
  • N-[(5-bromo-2-chlorophenyl)methyl]cyclopentanamine

Uniqueness

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

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